molecular formula C8H6FN3S2 B088410 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 14731-24-9

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B088410
CAS No.: 14731-24-9
M. Wt: 227.3 g/mol
InChI Key: WIIOPIYGNZKALU-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound with the molecular formula C8H6FN3S2 It is known for its unique structure, which includes a thiadiazole ring substituted with a fluorophenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-amine
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione

Uniqueness

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a synthetic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H6FN3S2C_8H_6FN_3S_2. The presence of the thiadiazole ring and the fluorophenyl group contributes to its reactivity and biological potential.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.

Microorganism Inhibition (%) MIC (µg/mL)
Staphylococcus aureus81%20–28
Bacillus subtilis85%20–28
Escherichia coli66%32–42
Pseudomonas aeruginosa58%32–42
Aspergillus niger70%24–26
Candida albicans66%24–26

These findings suggest that the fluorinated derivatives enhance antibacterial activity, particularly against Gram-positive bacteria .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored using various animal models. In particular, studies have demonstrated that compounds like this compound exhibit significant protective effects in seizure models.

  • Maximal Electroshock (MES) Test : The compound showed approximately 66.67% protection at a dosage of 100 mg/kg .
  • Pentylenetetrazol (PTZ) Test : It provided about 80% protection at the same dosage.

These results indicate that the compound acts through mechanisms involving GABAergic pathways and voltage-gated ion channels .

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

Cell Line IC50 (µM)
Human glioblastoma U251<10
Human melanoma WM793<10

The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly affect cytotoxicity. The presence of electron-withdrawing groups like fluorine enhances activity against cancer cells .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study reported that a series of fluorinated thiadiazoles exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin.
  • Anticonvulsant Screening : In vivo tests confirmed that several derivatives provided significant protection against induced seizures without notable neurotoxicity.
  • Cancer Cell Line Studies : Thiadiazole compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Properties

IUPAC Name

5-(4-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIOPIYGNZKALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=S)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384785
Record name 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14731-24-9
Record name 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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